molecular formula C10H11NO3 B1647242 (R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one

(R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one

Cat. No. B1647242
M. Wt: 193.2 g/mol
InChI Key: WHXUEJAEOKJMAD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-5-(Hydroxymethyl)-3-phenyloxazolidin-2-one

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO3/c12-7-9-6-11(10(13)14-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1

InChI Key

WHXUEJAEOKJMAD-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=CC=C2)CO

SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 83.6 g (0.5 mole) of 3-phenylamino-1,2-propanediol, 250 ml of 1,2-dimethoxyethane and 61 ml of diethyl carbonate was refluxed in a nitrogen atmosphere. Solid sodium methoxide (about 0.15 g) was added and refluxing continued for approximately 21/2 hours. The mixture was cooled, stirred with water and filtered to yield 41.1 g of 5-(hydroxymethyl)-3-phenyl-2-oxazolidinone, m.p. 122°-124° C. The 41.1 g was recrystallized from 100 ml of absolute ethanol to give 38.0 g, m.p. 125.5°-126° C. A further crop of 25.3 g (m.p. 124.5°-125° C.) was obtained from the water filtrate by concentrating and recrystallizing from ethanol.
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Synthesis routes and methods II

Procedure details

In Scheme 4, aniline (62) and benzyl chloroformate (63) are reacted in the presence of NaHCO3 and acetone:water (2:1) to generate benzyl N-phenylcarbamate (64), which when reacted with Cs2CO3 and (S)-(+)-glycidyl butyrate (65), in DMF solution gives the 5-(hydroxymethyl)-3-phenyloxazolidin-2-one (66), which upon treatment with NaIO4, RuCl3, H2O generates (67).
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